4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid
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Overview
Description
4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid is a complex organic compound with a molecular formula of C16H18N2O4 This compound is characterized by the presence of a quinazolinone moiety, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-1,4-dihydroquinazoline with a cyclohexyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with butanoic acid to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A simpler derivative with similar biological activities.
Quinazoline: A parent compound with a wide range of applications in medicinal chemistry.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features and potential biological activities
Uniqueness
4-[({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid is unique due to its specific combination of a quinazolinone moiety with a cyclohexyl and butanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C20H25N3O5/c24-17(25)6-3-11-21-18(26)14-9-7-13(8-10-14)12-23-19(27)15-4-1-2-5-16(15)22-20(23)28/h1-2,4-5,13-14H,3,6-12H2,(H,21,26)(H,22,28)(H,24,25) |
InChI Key |
AIRVSLKMAFLAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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